molecular formula C27H29ClN6O3S B8069225 N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide;hydrochloride

N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide;hydrochloride

Cat. No.: B8069225
M. Wt: 553.1 g/mol
InChI Key: XJWDSJHUJUNLGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BPR1J-097 Hydrochloride involves multiple steps, including the formation of a sulfonamide pharmacophore. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of various organic solvents and reagents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of BPR1J-097 Hydrochloride is carried out under Good Manufacturing Practice (GMP) conditions to ensure high purity and consistency. The process involves large-scale synthesis followed by purification steps such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

BPR1J-097 Hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving BPR1J-097 Hydrochloride include organic solvents like dimethyl sulfoxide (DMSO) and reagents such as hydrogen peroxide for oxidation reactions. The reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from the reactions of BPR1J-097 Hydrochloride depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

BPR1J-097 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

BPR1J-097 Hydrochloride exerts its effects by inhibiting the activity of FLT3, a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic stem cells. By blocking the phosphorylation of FLT3 and downstream signaling molecules such as STAT5, BPR1J-097 Hydrochloride induces apoptosis in FLT3-driven AML cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BPR1J-097 Hydrochloride is unique due to its novel sulfonamide pharmacophore, which provides potent FLT3-inhibitory activity and favorable pharmacokinetic properties. It has shown significant anti-tumor activity in preclinical models, making it a promising candidate for further development .

Properties

IUPAC Name

N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O3S.ClH/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24;/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWDSJHUJUNLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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